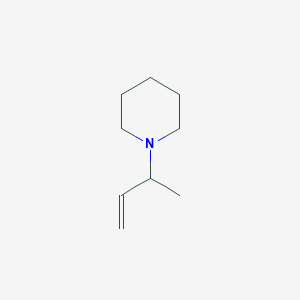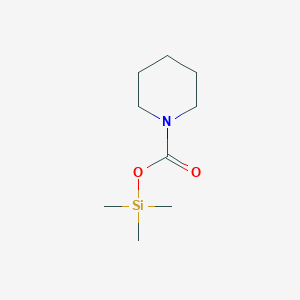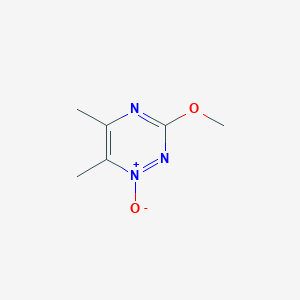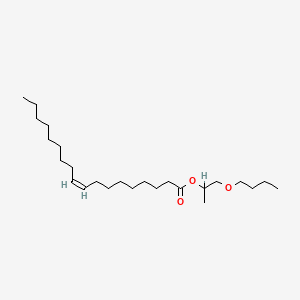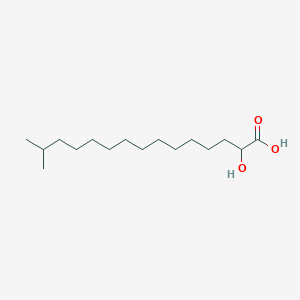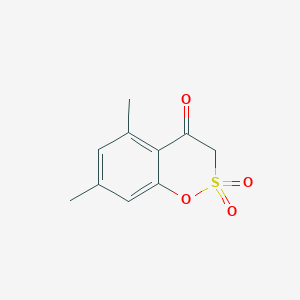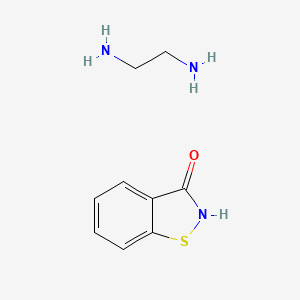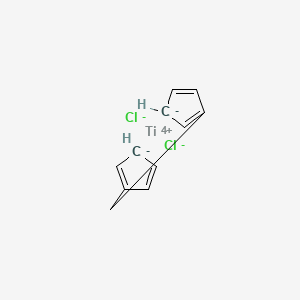
Dichloro(methylenedi-pi-cyclopentadienyl)titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(methylenedi-pi-cyclopentadienyl)titanium: is an organometallic compound with the molecular formula C11H10Cl2Ti and a molar mass of 260.9701 g/mol . This compound is part of the broader class of metallocenes, which are characterized by the presence of cyclopentadienyl ligands bound to a metal center. The unique structure of this compound makes it an interesting subject of study in organometallic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(methylenedi-pi-cyclopentadienyl)titanium typically involves the reaction of titanium tetrachloride with methylenedi-pi-cyclopentadienyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The process can be summarized as follows:
TiCl4+2C5H5CH2→(C5H5CH2)2TiCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Dichloro(methylenedi-pi-cyclopentadienyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: Reduction reactions can yield lower oxidation state titanium species.
Substitution: Ligand substitution reactions are common, where the chlorine atoms can be replaced by other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of organotitanium compounds.
科学研究应用
Chemistry: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is used as a catalyst in various organic synthesis reactions, including polymerization and C-C bond formation .
Biology and Medicine: Research has explored the potential of this compound in medicinal chemistry, particularly in the development of anticancer agents .
Industry: In industrial applications, this compound is utilized in the production of high-performance materials and as a catalyst in chemical manufacturing processes .
作用机制
The mechanism by which dichloro(methylenedi-pi-cyclopentadienyl)titanium exerts its effects involves the coordination of the titanium center to various substrates. The cyclopentadienyl ligands stabilize the titanium center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved include interactions with organic molecules to facilitate bond formation and cleavage .
相似化合物的比较
Titanocene Dichloride: Another well-known organotitanium compound with similar catalytic properties.
Zirconocene Dichloride: A zirconium analog with comparable reactivity and applications.
Uniqueness: Dichloro(methylenedi-pi-cyclopentadienyl)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other metallocenes .
属性
CAS 编号 |
31833-02-0 |
|---|---|
分子式 |
C11H10Cl2Ti |
分子量 |
260.97 g/mol |
IUPAC 名称 |
2-(cyclopenta-1,4-dien-1-ylmethyl)cyclopenta-1,3-diene;titanium(4+);dichloride |
InChI |
InChI=1S/C11H10.2ClH.Ti/c1-2-6-10(5-1)9-11-7-3-4-8-11;;;/h1-8H,9H2;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
SPHAWISVTOSZNE-UHFFFAOYSA-L |
规范 SMILES |
[CH-]1C=CC(=C1)CC2=C[CH-]C=C2.[Cl-].[Cl-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



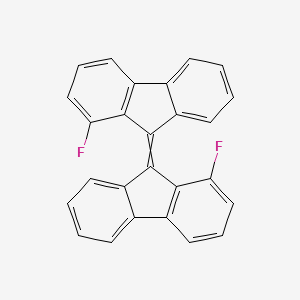
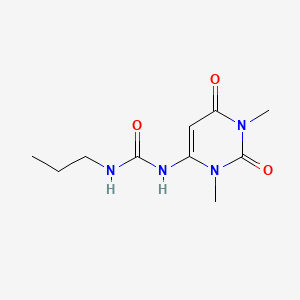
![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
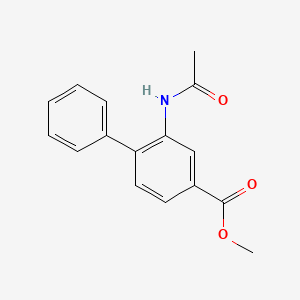
![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
